molecular formula C10H18N2O B13169149 3-(Aminomethyl)-decahydroquinolin-2-one

3-(Aminomethyl)-decahydroquinolin-2-one

Cat. No.: B13169149
M. Wt: 182.26 g/mol
InChI Key: NBILLPMNKKXMIW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-decahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C10H18N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h7-9H,1-6,11H2,(H,12,13)

InChI Key

NBILLPMNKKXMIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(C(=O)N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-decahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by functional group transformations to introduce the aminomethyl group. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include catalytic hydrogenation processes or continuous flow synthesis techniques to ensure higher yields and purity .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-decahydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-decahydroquinolin-2-one stands out due to its unique quinoline core structure, which provides a versatile scaffold for further functionalization. This makes it particularly valuable in the development of novel compounds with specific biological or chemical properties .

Biological Activity

3-(Aminomethyl)-decahydroquinolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a decahydroquinoline backbone with an amino group attached to the methylene carbon. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.27 g/mol. The structural characteristics contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways. This suggests its potential utility in treating inflammatory diseases.

Neuroprotective Activity

Emerging studies indicate that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and prevent neuronal apoptosis in vitro, suggesting a protective role against conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of decahydroquinoline compounds, including this compound. The findings highlighted significant activity against multi-drug resistant strains, emphasizing the compound's potential as a lead for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving induced inflammation in rat models, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and preservation of tissue architecture, underscoring its therapeutic potential.

Research Findings and Future Directions

Recent patents have explored the synthesis and modification of this compound derivatives, aiming to enhance its biological activity and selectivity. For instance, modifications at the nitrogen atom have been linked to increased potency against specific targets such as proteases involved in viral replication .

Further research is warranted to elucidate the exact mechanisms underlying its biological activities and to explore its potential applications in drug formulation for infectious diseases and neurodegenerative disorders.

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